molecular formula C9H13N2Na2O10P B2959157 Uridine 5'-monophosphate disodium salt hydrate CAS No. 681435-27-8

Uridine 5'-monophosphate disodium salt hydrate

Cat. No. B2959157
CAS RN: 681435-27-8
M. Wt: 386.16
InChI Key: DXOORDQZBSXBBP-LLWADOMFSA-L
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Description

Uridine-5’-monophosphate (UMP) is a ribonucleotide . It is formed via decarboxylation of orotidine-5’-monophosphate (5’-OMP) by OMP decarboxylase . UMP is further phosphorylated by UMP-CMP kinase to form UDP and UTP during nucleic acid biosynthesis . It contains the nucleobase uracil along with the ribose sugar and a phosphate group . UMP dietary supplementation enhances neurotransmitter release and neurite outgrowth and also promotes membrane phosphatide production in adult rats .


Synthesis Analysis

Uridine 5′-monophosphate is a pyrimidine mononucleotide. It is formed by decarboxylation of orotidine 5′-monophosphate . UMP is further converted to UTP (uridine 5′-triphosphate) using kinases .


Molecular Structure Analysis

The molecular formula of Uridine 5’-monophosphate disodium salt hydrate is C9H11N2Na2O9P . The molecular weight is 368.15 . The structure of this compound has been determined and analyzed in several studies .


Chemical Reactions Analysis

Uridine monophosphate is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This decarboxylation reaction is extremely slow when uncatalyzed, but adequately catalyzed, the reaction takes place once per second .


Physical And Chemical Properties Analysis

Uridine 5’-Monophosphate Disodium Salt Hydrate is a white to almost white powder to crystal . It is soluble in water . The specific rotation is -11.0 to -17.0 deg (C=1, H2O) (calculated on anhydrous substance) .

Scientific Research Applications

Capsule Technology in Neurotropic Drugs

  • Application : Almakaiev and Sidenko (2021) investigated the technology for creating capsules with neurotropic action using various active pharmaceutical ingredients, including uridine 5'-monophosphate disodium salt. This study emphasized the significance of the encapsulation process and the quality of the capsules produced (Almakaiev & Sidenko, 2021).

Solubility and Super-Solubility in Ethanol-Aqueous Mixtures

  • Application : Ma Jun (2008) focused on the solubility characteristics of uridine 5'-monophosphate disodium salt in ethanol-aqueous mixtures, exploring how variables like agitation rate, pH value, and Na+ concentration affect its stability and solubility. This research is crucial for understanding the physical properties of the compound in various solvents (Ma Jun, 2008).

Solid-State NMR Analysis of Sodium Nucleotide Complexes

  • Application : Grant et al. (2006) utilized solid-state NMR to analyze sodium nucleotide complexes, including uridine 5'-monophosphate disodium salt. This study provided insights into the chemical environments and structural characteristics of these complexes, which is vital for understanding their interactions and stability (Grant et al., 2006).

Protonation Constants in Methanol-Water Solutions

  • Application : Soleimani and Gharib (2014) researched the protonation equilibria of uridine 5'-monophosphate disodium salt in methanol-water mixtures. This study provides essential data for understanding the behavior of the compound in different solvent environments, which is critical for various biochemical applications (Soleimani & Gharib, 2014).

Neutron Structure and Hydrogen Bonding Analysis

  • Application : Chitra et al. (2002) conducted an analysis of the neutron structure and hydrogen bonding in mononucleotide 5′-UMP disodium salt, providing detailed insights into the molecular structure and interactions within the compound. This information is crucial for applications in molecular biology and crystallography (Chitra, Ranjan-Choudhury, & Ramanadham, 2002).

Electrospray Mass Spectrometry Enhancement

  • Application : Ballantine, Games, and Slater (1997) used negative-ion electrospray mass spectrometry to analyze uridine 5'-triphosphate trisodium salt, among other compounds. This method significantly enhanced the detection and analysis of these compounds, vital for biochemical and pharmaceutical research (Ballantine, Games, & Slater, 1997).

Mechanism of Action

Target of Action

5’-Uridylic acid disodium salt xhydrate, also known as Uridine 5’-monophosphate disodium salt hydrate, primarily targets several enzymes and proteins. These include Uridine-cytidine kinase-like 1, Galactose-1-phosphate uridylyltransferase, Thymidylate synthase, Glycosyltransferase 6 domain-containing protein 1, and U6 snRNA-associated Sm-like protein LSm6 . These targets play crucial roles in various biochemical processes, including nucleotide metabolism, RNA processing, and glycosylation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it can serve as a substrate for enzymes like Uridine-cytidine kinase-like 1, which phosphorylates uridine and cytidine, and Galactose-1-phosphate uridylyltransferase, which is involved in galactose metabolism .

Biochemical Pathways

The compound is involved in the Pyrimidine Metabolism pathway . It is formed by the decarboxylation of orotidine 5’-monophosphate and is further converted to UTP (uridine 5’-triphosphate) using kinases . These biochemical pathways have downstream effects on RNA synthesis and other cellular processes.

Result of Action

The action of 5’-Uridylic acid disodium salt xhydrate at the molecular and cellular levels results in the modulation of various biochemical processes. For example, it can influence cholesterol and lipid metabolism when used to study the effect of the pyrimidine synthesis inhibitor, 5-azacytidine . It can also affect the growth of specific intestinal bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, it should be stored at 4°C, away from moisture, to maintain its stability . Furthermore, its action can be influenced by the metabolic state of the cell and the availability of other substrates or cofactors.

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid contact with skin and clothing, remove and wash contaminated clothing and gloves, including the inside, before re-use, avoid breathing vapors or mists, and do not ingest . If swallowed then seek immediate medical assistance .

Future Directions

The crystal structure of Uridine 5’-monophosphate disodium salt hydrate and its layered hydrates have been determined and analyzed . The effect of water molecules and metal ions on the crystal structure and stability was investigated . It was found that the coexistence of relatively rigid architectures constructed by host molecules and flexible interlayer regions was a key factor to the formation of these hydrates . Future research could further explore these properties and their implications.

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOORDQZBSXBBP-LLWADOMFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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